N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
The compound N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a heterocyclic molecule featuring a pyrrole core substituted with cyano and methylsulfanyl-ethyl groups, coupled to an imidazole ring via a sulfanyl-acetamide linker.
Properties
Molecular Formula |
C19H27N5OS2 |
|---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
N-[3-cyano-4-methyl-5-(2-methylsulfanylethyl)-1H-pyrrol-2-yl]-2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H27N5OS2/c1-11(2)8-16-13(4)21-19(23-16)27-10-17(25)24-18-14(9-20)12(3)15(22-18)6-7-26-5/h11,22H,6-8,10H2,1-5H3,(H,21,23)(H,24,25) |
InChI Key |
ZMKHABXJONLWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C#N)NC(=O)CSC2=NC(=C(N2)C)CC(C)C)CCSC |
Origin of Product |
United States |
Preparation Methods
Paal-Knorr Pyrrole Formation
Method :
-
React 1,4-diketone A (R = CH2CH2SMe) with ammonium acetate in acetic acid at 110°C for 8 hr to form pyrrole B .
-
Introduce cyano group via Vilsmeier-Haack reaction : Treat B with POCl3/DMF at 0°C, then quench with NaCN (yield: 62–68%).
Key Data :
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | NH4OAc, AcOH | 110 | 8 | 75 |
| 2 | POCl3, DMF, NaCN | 0 → RT | 12 | 68 |
Advantages : Scalable with minimal side products.
Limitations : Cyanidation requires strict temperature control to prevent hydrolysis.
Imidazole Ring Construction
Debus-Radziszewski Reaction
Method :
-
Condense diketone C (R = isobutyl) with formaldehyde and ammonium acetate in ethanol at reflux (24 hr) to form 4-methyl-5-isobutylimidazole D .
-
Introduce sulfhydryl group via nucleophilic displacement : Treat D with Lawesson’s reagent (2.2 equiv) in THF at 60°C (yield: 58%).
Key Data :
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | HCHO, NH4OAc, EtOH | 80 | 24 | 82 |
| 2 | Lawesson’s reagent, THF | 60 | 6 | 58 |
Advantages : High regioselectivity for 2-thiol positioning.
Limitations : Lawesson’s reagent generates toxic byproducts requiring careful handling.
Sulfanylacetamide Coupling
Mitsunobu Reaction
Method :
-
Activate imidazole-2-thiol E with DIAD/PPh3 in THF.
-
React with 2-bromoacetamide derivative F at RT for 12 hr (yield: 71%).
Key Data :
| Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DIAD, PPh3, THF | 25 | 12 | 71 |
Advantages : Mild conditions preserve sulfanyl groups.
Limitations : High reagent costs and phosphine oxide removal challenges.
Thiol-Ene Click Chemistry
Method :
-
React pyrrole thiol G with vinyl acetamide H under UV light (365 nm) with DMPA photoinitiator (yield: 65%).
Key Data :
| Reagents | Light Source | Time (min) | Yield (%) |
|---|---|---|---|
| DMPA, CH2Cl2 | 365 nm | 30 | 65 |
Advantages : Rapid, atom-economical.
Limitations : Requires specialized UV equipment.
Purification Strategies
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing novel heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano and sulfanyl groups play key roles in binding to target proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyazofamid (4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide)
- Structure: Cyazofamid () shares an imidazole core with the target compound but replaces the pyrrole with a chloro-cyano-tolyl-substituted imidazole and a sulfonamide group.
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide (Sulfoxide Derivative)
- Structure : This compound () contains a methylsulfinyl (-SO-) group on an imidazole ring, differing from the target’s methylsulfanyl (-S-) substituent.
- Key Differences: The sulfoxide group introduces chirality, which significantly impacts pharmacokinetics and target binding . The pyridyl-acetamide moiety in this compound may enhance solubility compared to the target’s pyrrole-cyano group, which could increase hydrophobicity.
N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides
- Structure : These derivatives () feature an oxadiazole ring linked to indole via a sulfanyl-acetamide group.
- Indole substituents may confer π-π stacking advantages, absent in the target’s methylpropyl-imidazole group .
2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
- Structure: This compound () includes a benzenesulfonyl group and cyclopropyl-acetamide, diverging from the target’s methylpropyl-imidazole and pyrrole-cyano motifs.
- Cyclopropyl groups may enhance metabolic stability relative to the target’s methylsulfanyl-ethyl chain .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Sulfur Oxidation State : Sulfanyl (-S-) groups (target compound) are less polar than sulfoxides (-SO-) or sulfonamides (-SO$_2$NH-), influencing solubility and metabolic pathways. Sulfoxides, as in , exhibit enantiomer-specific bioactivity, suggesting that oxidation of the target’s methylsulfanyl group could modulate efficacy .
Biological Activity
N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a unique structural arrangement comprising:
- Pyrrole Ring : A five-membered heterocyclic ring that contributes to its biological activity.
- Imidazole Moiety : A second heterocyclic component that enhances its interaction with biological targets.
- Functional Groups : Includes cyano, methyl, and sulfanyl groups which may influence its pharmacodynamics.
Inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1)
Preliminary studies indicate that this compound acts as a significant inhibitor of DGAT1, an enzyme pivotal in lipid metabolism. This inhibition could have implications for treating obesity and metabolic disorders by altering lipid storage and utilization pathways.
Anti-inflammatory and Anticancer Properties
Similar compounds have shown promise in anti-inflammatory and anticancer activities. The structure of this compound suggests potential mechanisms through which it may exert these effects:
- Anti-inflammatory Activity : Compounds with similar scaffolds have been linked to reduced inflammatory responses, possibly through modulation of cytokine production.
- Anticancer Activity : The presence of the imidazole ring is often associated with anticancer properties. Research indicates that compounds with imidazole derivatives can induce apoptosis in cancer cells .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Initial findings suggest:
- Enzyme Interaction : Binding affinity studies indicate that the compound may interact with key enzymes involved in lipid metabolism, potentially modulating their activity and leading to altered metabolic pathways.
- Cellular Impact : The compound's ability to affect cellular signaling pathways related to inflammation and cancer cell proliferation is under investigation.
Comparative Analysis with Similar Compounds
The following table summarizes notable compounds structurally related to this compound, highlighting their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Cyano-N-(4-methylpyridin-2-yl)acetamide | Contains a cyano group and pyridine | Potential anti-inflammatory activity |
| 4-Methylthio-N-(pyrimidin-4-yl)acetamide | Features a thioether and pyrimidine | Anticancer properties |
| 5-Methyl-N-(imidazolyl)acetamide | Imidazole ring with methyl substituent | Antimicrobial activity |
Case Studies and Research Findings
Recent literature has explored various aspects of this compound's biological activity:
- In Vitro Studies : Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, supporting its potential as an anticancer agent .
- Animal Models : Preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of the compound in metabolic disorders.
- Mechanistic Studies : Ongoing research aims to elucidate specific molecular interactions between the compound and target proteins involved in metabolic regulation.
Q & A
Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis of complex acetamide derivatives typically involves multi-step reactions, including:
- Core scaffold formation : Construction of the pyrrole and imidazole rings via cyclization reactions, often using catalysts like palladium or copper .
- Sulfanylation : Introduction of sulfanyl groups using reagents such as thiols or disulfides under controlled pH and temperature .
- Acylation : Coupling the core scaffold with acetamide moieties via nucleophilic substitution or amidation .
Q. Optimization strategies :
Q. Table 1: Key Reaction Steps for Analogous Compounds
| Step | Reagents/Conditions | Reference |
|---|---|---|
| Cyclization | Pd/C, DMF, 120°C, 12h | |
| Sulfanylation | NaSH, EtOH, pH 7-8, 24h | |
| Acylation | Acetyl chloride, pyridine, RT |
Q. Which spectroscopic and chromatographic methods are critical for structural characterization?
- NMR Spectroscopy :
- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., CHNOS requires exact mass 485.15 g/mol) .
Q. How can researchers address challenges in purity assessment and stability testing?
- Purity Methods :
- Stability Testing :
Advanced Research Questions
Q. How can computational modeling enhance reaction design and target prediction?
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) to predict intermediates and transition states .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to identify potential biological targets (e.g., kinase inhibition) .
- AI-Driven Optimization : COMSOL Multiphysics for simulating reaction kinetics and optimizing conditions (e.g., solvent selection) .
Case Study : Pyrazolo[4,3-d]pyrimidine analogs showed 80% docking affinity to EGFR kinase, guiding synthetic prioritization .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?
- Isosteric Replacement : Swapping sulfanyl with oxadiazole groups to test bioactivity retention .
- Fragment-Based Design : Modular synthesis of derivatives with incremental structural changes (e.g., varying alkyl chain lengths) .
- Statistical Analysis : Multivariate regression to correlate substituent electronegativity with IC values .
Q. Table 2: Bioactivity Comparison of Structural Analogs
| Compound | Modification | IC (μM) | Target | Reference |
|---|---|---|---|---|
| Pyrazolo-pyrimidine | Methylsulfanyl group | 0.45 | EGFR Kinase | |
| Chromeno-pyrimidine | Ethoxy substitution | 1.2 | COX-2 |
Q. How should researchers analyze conflicting data in mechanistic studies?
- Kinetic Isotope Effects (KIE) : Differentiate between radical vs. ionic pathways in sulfanyl group reactions .
- Cross-Validation : Combine HPLC-MS degradation profiles with DFT-calculated bond dissociation energies .
- Controlled Replicates : Triplicate experiments under inert atmospheres to exclude oxidative artifacts .
Q. What hypotheses exist about the compound’s bioactivity mechanisms?
- Enzyme Inhibition : The sulfanyl-acetamide moiety may chelate catalytic metal ions (e.g., Zn) in metalloproteases .
- Receptor Modulation : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) via hydrophobic interactions with transmembrane domains .
- Oxidative Stress Induction : Thioether groups could generate reactive oxygen species (ROS) in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
